molecular formula C29H37N3O6 B1254465 5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

Cat. No. B1254465
M. Wt: 523.6 g/mol
InChI Key: HIYAVKIYRIFSCZ-IXDUQPDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An ionophorous, polyether antibiotic from Streptomyces chartreusensis. It binds and transports CALCIUM and other divalent cations across membranes and uncouples oxidative phosphorylation while inhibiting ATPase of rat liver mitochondria. The substance is used mostly as a biochemical tool to study the role of divalent cations in various biological systems.

Scientific Research Applications

Cardiovascular Research

Research has shown that gap junction inhibitors like carbenoxolone, which shares structural similarities with the compound , can reduce endothelium-dependent contractions in the aorta of spontaneously hypertensive rats. This suggests potential applications in cardiovascular research, particularly in understanding and possibly treating hypertension-related cardiovascular issues (Tang & Vanhoutte, 2008).

Plant Physiology

The compound, as a calcium ionophore, has been used in studies to understand the role of calcium in phytochrome-controlled nyctinastic movements in plants like Albizzia lophantha. Such research is significant in plant biology, especially in understanding how external stimuli like light affect plant movements and behaviors (Moysset & Simón, 1989).

Vascular and Endothelial Research

Research involving the compound has contributed to our understanding of store-operated Ca2+ channels and their role in NO-mediated endothelium-dependent relaxation of the aorta in response to calcium ionophores. This is particularly relevant in vascular and endothelial research, with implications for understanding vascular diseases and their treatments (Taniguchi et al., 1999).

Chemical Synthesis and Drug Development

Studies have explored the synthetic pathways to create enantiomerically pure compounds structurally related to the subject compound. Such research is crucial in the field of chemical synthesis and drug development, offering insights into the creation of potentially beneficial pharmaceuticals (Schwartz et al., 2005).

properties

Molecular Formula

C29H37N3O6

Molecular Weight

523.6 g/mol

IUPAC Name

5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16+,17+,18-,22-,27-,29-/m0/s1

InChI Key

HIYAVKIYRIFSCZ-IXDUQPDSSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@@H](C)C(=O)C3=CC=CN3)C)C)O[C@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC

synonyms

A 23187
A-23187
A23187
A23187, Antibiotic
Antibiotic A23187
Calcimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Reactant of Route 2
5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Reactant of Route 3
5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Reactant of Route 4
5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Reactant of Route 5
5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Reactant of Route 6
5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

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